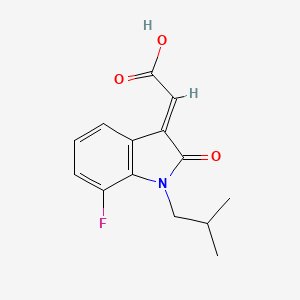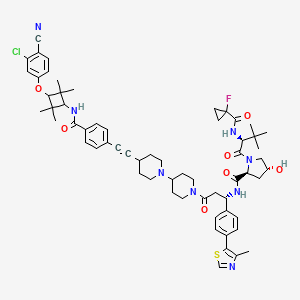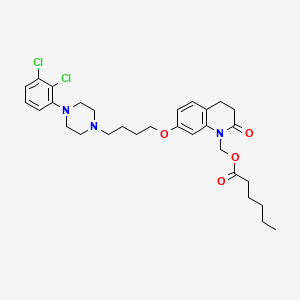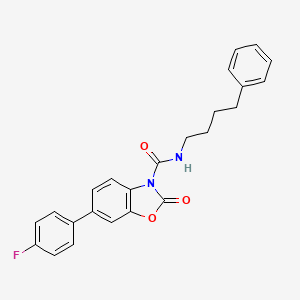
ASP7663
Overview
Description
ASP7663 is a chemical compound known for its role as a selective activator of the transient receptor potential ankyrin 1 (TRPA1) channel. This compound has been studied for its potential therapeutic effects, particularly in the context of gastrointestinal motility and pain management .
Mechanism of Action
- ASP7663 is a selective activator of the TRPA1 ion channel . TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel expressed in sensory neurons and involved in nociception (pain perception) and other physiological processes.
- This compound concentration-dependently increases intracellular Ca2+ concentration in human, rat, and mouse TRPA1-expressing cells .
- It also stimulates serotonin (5-HT) release from TRPA1-expressing enterochromaffin (EC) cells .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
ASP7663 plays a significant role in biochemical reactions, particularly as an agonist for the TRPA1 ion channel . It activates human, rat, and mouse TRPA1 receptors with similar EC50 values in vitro . The activation of these receptors by this compound leads to an increase in intracellular calcium concentration .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the release of 5-HT from QGP-1 cells, a lineage of TRPA1-expressing EC cells . This suggests that this compound can influence cell function by modulating neurotransmitter release.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective activator of the TRPA1 ion channel . It binds to these channels and activates them, leading to an increase in intracellular calcium concentration . This can influence various cellular processes, including neurotransmitter release, as seen in the case of 5-HT release from QGP-1 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a reversible, dose-dependent decrease in colonic peristaltic-like complexes (CPMCs) frequency . This suggests that the effects of this compound can change over time and can be reversed upon removal of the compound.
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dosage-dependent effects. For example, oral administration of this compound at doses of 0.3 and 1 mg/kg significantly shortened the prolonged bead expulsion time caused by loperamide . At higher doses of 1 and 3 mg/kg, this compound exhibited inhibitory effects on colorectal distension in rats .
Transport and Distribution
Given its role as a TRPA1 agonist, it is likely that it interacts with these ion channels in various cell types and tissues .
Subcellular Localization
As a TRPA1 agonist, it is likely to be localized at the cell membrane where TRPA1 channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASP7663 involves the formation of (2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the indole ring and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would also involve rigorous purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ASP7663 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities .
Scientific Research Applications
ASP7663 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of TRPA1 channels.
Biology: Investigated for its effects on cellular calcium influx and neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and pain management.
Industry: Potential applications in the development of new pharmaceuticals targeting TRPA1 channels .
Comparison with Similar Compounds
JT-010: Another selective TRPA1 activator with similar biological effects.
PF-4840154: A compound known for its TRPA1 activation properties
Comparison: ASP7663 is unique in its high selectivity and potency for TRPA1 activation. Compared to JT-010 and PF-4840154, this compound has been shown to have a more pronounced effect on gastrointestinal motility and pain management, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZUIGCNAAMIC-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336557 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190217-35-6 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ASP7663?
A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].
Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?
A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:
- Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].
- Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].
- Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.
Q3: Has this compound shown efficacy in any disease models?
A3: Preclinical studies suggest potential therapeutic benefits of this compound:
- Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].
- Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].
Q4: Are there any known antagonists of this compound's action on TRPA1?
A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:
- In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].
- In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)


![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)



![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)



